

Application Note: Polarographic Analysis of Disperse Blue 1 in Environmental Samples

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Compound of Interest

Compound Name: Disperse Blue 1

Cat. No.: B124965

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Introduction

Disperse Blue 1, a member of the anthraquinone dye family, is utilized in the textile industry for dyeing synthetic fibers such as polyester and acetate.[1] Due to incomplete exhaustion during the dyeing process and inadequate wastewater treatment, these dyes are often released into aquatic environments, posing potential risks due to their persistence and possible toxicity.[2][3] Monitoring the concentration of **Disperse Blue 1** in environmental water samples is crucial for assessing environmental impact and ensuring regulatory compliance.

This application note details a sensitive and reliable method for the quantitative analysis of **Disperse Blue 1** in environmental water samples using differential pulse polarography. The methodology is based on the electrochemical reduction of the dye's electroactive anthraquinone group at a dropping mercury electrode (DME).[4][5]

Principle of Polarographic Analysis

Polarography is an electroanalytical technique that measures the current flowing through an electrochemical cell as a function of an applied potential.[6] **Disperse Blue 1** contains an anthraquinone structure, which is electrochemically active and can be reduced at a dropping mercury electrode.[4][5]

In this method, differential pulse polarography (DPP) is employed. DPP offers high sensitivity and improved resolution compared to classical DC polarography by superimposing small pulses of a constant amplitude onto a linearly increasing voltage ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peak-shaped signal where the peak potential (E_p) is characteristic of the analyte (qualitative analysis) and the peak height (i_p) is directly proportional to its concentration (quantitative analysis). The fundamental electrochemical reaction involves the two-electron reduction of the anthraquinone moiety.[4][5]

Experimental Protocols

Reagents and Materials

- Standards: Analytical standard of **Disperse Blue 1** (C.I. 64500).
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade).
- Supporting Electrolyte (Britton-Robinson Buffer): Prepare a stock solution containing 0.04 M acetic acid, 0.04 M orthophosphoric acid, and 0.04 M boric acid. Adjust the pH to the desired value (e.g., pH 6.0) using 0.2 M sodium hydroxide.[7]
- Reagents for Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18), hydrochloric acid, and sodium hydroxide for pH adjustment.
- Deionized Water: High-purity, deionized water.
- Inert Gas: High-purity nitrogen or argon for deoxygenation.[8]

Standard Solution Preparation

- Stock Standard Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Disperse Blue 1** standard and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 1:1 (v/v) mixture of Britton-Robinson buffer (pH 6.0) and methanol to obtain concentrations in the desired calibration range (e.g., 1 μM to 50 μM).[5]

Sample Preparation: Solid-Phase Extraction (SPE)

- **Sample Collection:** Collect water samples (e.g., 500 mL) in clean amber glass bottles.
- **pH Adjustment:** Acidify the water sample to approximately pH 3 with hydrochloric acid.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- **Sample Loading:** Load the acidified water sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).
- **Washing:** Wash the cartridge with 5 mL of deionized water to remove any interfering hydrophilic substances.
- **Elution:** Elute the retained **Disperse Blue 1** from the cartridge with a small volume (e.g., 5 mL) of methanol or acetonitrile.
- **Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 2 mL) of the supporting electrolyte-methanol mixture (1:1, v/v) for polarographic analysis.^[4]

Polarographic Measurement

- **Cell Preparation:** Transfer a precise volume (e.g., 10 mL) of the prepared standard or sample solution into the polarographic cell.
- **Deoxygenation:** Remove dissolved oxygen, which can interfere with the measurement, by bubbling high-purity nitrogen or argon through the solution for 5-10 minutes.^[8]
- **Polarogram Recording:** Using a polarograph equipped with a dropping mercury electrode (DME) as the working electrode, a platinum wire auxiliary electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode, record the differential pulse polarogram. Scan the potential over a suitable range (e.g., from -0.2 V to -1.0 V vs. SCE).
- **Measurement:** Measure the peak current (i_p) at the characteristic peak potential (E_p) for **Disperse Blue 1**.

Quantification

- **Calibration Curve:** Generate a calibration curve by plotting the measured peak currents (i_p) of the working standard solutions against their corresponding concentrations.
- **Sample Analysis:** Determine the concentration of **Disperse Blue 1** in the prepared environmental sample by interpolating its measured peak current onto the calibration curve.
- **Final Calculation:** Calculate the initial concentration of **Disperse Blue 1** in the original water sample, accounting for the pre-concentration factor from the SPE step.

Data Presentation

Quantitative data for the analysis should be summarized for clarity and comparison.

Table 1: Recommended Instrumental Parameters for Differential Pulse Polarography.

Parameter	Setting
Working Electrode	Dropping Mercury Electrode (DME)
Reference Electrode	Ag/AgCl or SCE
Auxiliary Electrode	Platinum Wire
Supporting Electrolyte	Britton-Robinson Buffer (pH 6.0):Methanol (1:1) [5]
Potential Range	-0.2 V to -1.0 V
Scan Rate	5 mV/s [9]
Pulse Amplitude	50 mV [9]

| Drop Time | 2 s |

Table 2: Method Validation Parameters (Based on 2-Aminoanthraquinone Analysis).[\[5\]](#)

Parameter	Value
Linearity Range	1 - 50 μ M
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	~0.5 μ M
Limit of Quantification (LOQ)	~1.5 μ M
Recovery (Spiked Samples)	95 - 105%
Relative Standard Deviation (RSD)	< 5%

Note: These values are based on the polarographic analysis of 2-aminoanthraquinone, a structurally related precursor to **Disperse Blue 1**, and should be validated specifically for **Disperse Blue 1**.

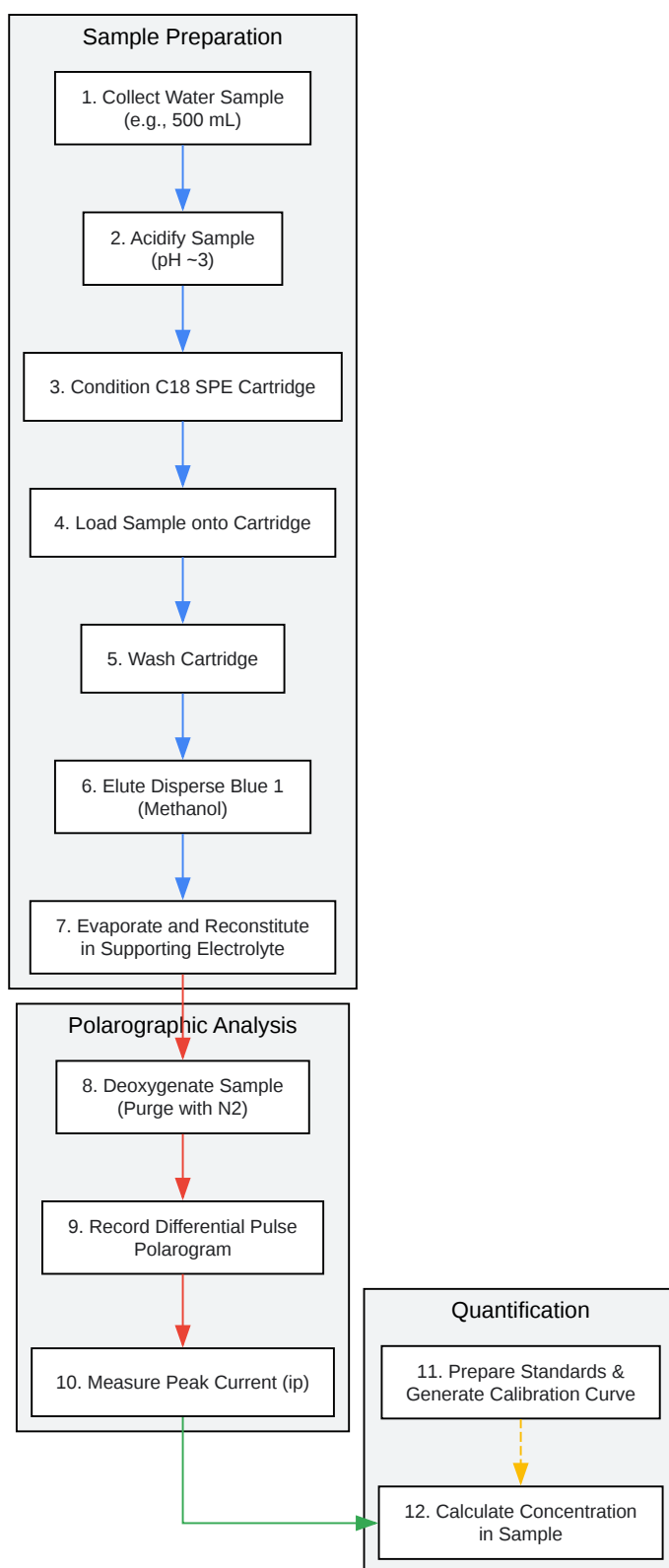
Table 3: Example Analysis of **Disperse Blue 1** in Spiked Environmental Water Samples.

Sample ID	Spiked Concentration (μ g/L)	Measured Concentration (μ g/L)	Recovery (%)
River Water	0	Not Detected	-
River Water	10	9.8	98
Wastewater Effluent	0	2.5	-

| Wastewater Effluent | 10 | 12.1 | 96 (after subtraction) |

Visualization

The following diagram illustrates the complete experimental workflow for the polarographic analysis of **Disperse Blue 1** in environmental samples.



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Caption: Experimental workflow for **Disperse Blue 1** analysis.

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